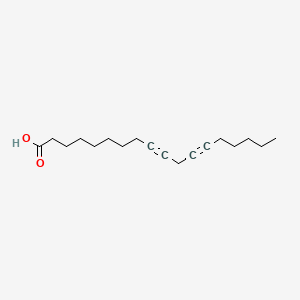
9,12-Octadecadiynoic acid
Overview
Description
9,12-Octadecadiynoic Acid is a polyunsaturated fatty acid with the molecular formula C18H28O2 It is characterized by the presence of two triple bonds at positions 9 and 12 of the carbon chain
Mechanism of Action
Target of Action
The primary targets of 9,12-Octadecadiynoic acid are cyclooxygenase and lipoxygenase . These enzymes play a crucial role in the metabolism of arachidonic acid, a fatty acid involved in cellular signaling.
Mode of Action
This compound interacts with its targets by acting as a potent inhibitor of both cyclooxygenase and lipoxygenase . This inhibition can lead to a decrease in the production of certain eicosanoids, which are signaling molecules made by the enzymatic or non-enzymatic oxidation of arachidonic acid .
Biochemical Pathways
The compound affects the arachidonic acid metabolism pathway . By inhibiting cyclooxygenase and lipoxygenase, this compound can alter the production of eicosanoids, potentially impacting various physiological processes such as inflammation and pain perception .
Result of Action
The inhibition of cyclooxygenase and lipoxygenase by this compound can lead to changes in cellular activity. For instance, in a study on Caenorhabditis elegans, it was found that this compound increased motor neuronal activity and altered neural plasticity in locomotive behaviors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is known to be sensitive to oxygen and light . Therefore, these factors should be carefully controlled during its storage and use.
Biochemical Analysis
Biochemical Properties
9,12-Octadecadiynoic acid interacts with enzymes such as COX and lipoxygenase, inhibiting their activity . This interaction suggests that this compound plays a role in the regulation of inflammatory responses, as these enzymes are involved in the production of pro-inflammatory mediators.
Cellular Effects
In cellular processes, this compound has been found to influence cell function by modulating the activity of key enzymes involved in inflammation . It has also been associated with the regulation of serotonergic neuronal ability, affecting locomotive behaviors and foraging ability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes such as COX and lipoxygenase, inhibiting their activity . This leads to a decrease in the production of pro-inflammatory mediators, thereby influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, supplementation with 0.1 μM this compound in Caenorhabditis elegans from the L1 to L4 stage in larvae affected locomotive behaviors and foraging ability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Supplementation with 0.1 μM this compound significantly enhanced worms’ locomotive behaviors, but doses above 1 μM resulted in significant inhibition of their locomotive behaviors .
Metabolic Pathways
This compound is involved in the linoleic acid metabolism pathway . It interacts with enzymes in this pathway, potentially influencing metabolic flux or metabolite levels.
Subcellular Localization
It has been reported to exist in polymorphonuclear leukocytes (PMNs), which play an important anti-inflammatory role in response to tissue inflammation and injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
9,12-Octadecadiynoic Acid can be synthesized through the modification of linoleic acidThis can be achieved through various chemical reactions, including dehydrogenation and alkynylation .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced chemical synthesis techniques. The process may include the use of catalysts and specific reaction conditions to ensure the efficient conversion of linoleic acid to this compound. The final product is then purified to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
9,12-Octadecadiynoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various oxides, reduced compounds, and substituted derivatives.
Scientific Research Applications
9,12-Octadecadiynoic Acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on cellular processes and its role in lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: A polyunsaturated fatty acid with two double bonds at positions 9 and 12.
10,12-Pentacosadiynoic Acid: A similar compound with triple bonds at positions 10 and 12.
5,7-Hexadecadiynoic Acid: A compound with triple bonds at positions 5 and 7.
Uniqueness
9,12-Octadecadiynoic Acid is unique due to its specific structure with triple bonds at positions 9 and 12.
Properties
IUPAC Name |
octadeca-9,12-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,8,11-17H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYILQLPKVZDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCC#CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173935 | |
| Record name | 9A-12a-octadecadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2012-14-8 | |
| Record name | 9,12-Octadecadiynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9a-12a-Octadecadiynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9A-12a-octadecadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride](/img/structure/B1662317.png)

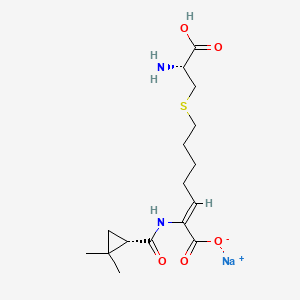
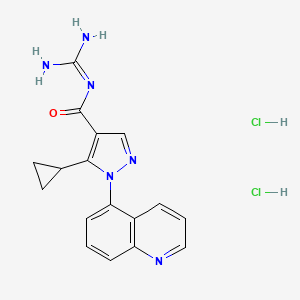
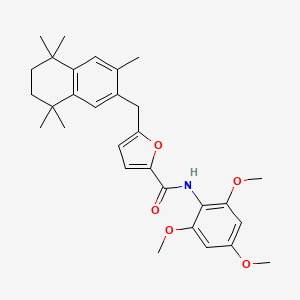
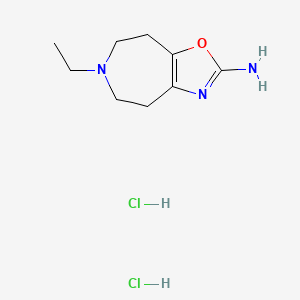
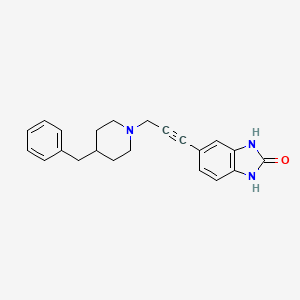



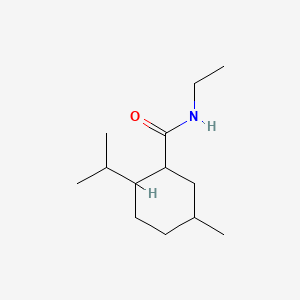
![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)
